molecular formula C48H30O12 B13098344 (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate CAS No. 79828-48-1

(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate

Cat. No.: B13098344
CAS No.: 79828-48-1
M. Wt: 798.7 g/mol
InChI Key: UXJJQFIFQWHMPS-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate is a complex organic compound characterized by the presence of multiple benzoyloxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate typically involves the esterification of a phenolic compound with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:

Phenol+Benzoyl Chloride(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate\text{Phenol} + \text{Benzoyl Chloride} \rightarrow \text{this compound} Phenol+Benzoyl Chloride→(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzoic acid.

    Reduction: Reduction of the benzoyl groups can lead to the formation of the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst (FeBr3).

Major Products Formed

    Hydrolysis: Phenol and benzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Comparison

Compared to these similar compounds, (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate is unique due to the presence of multiple benzoyloxy groups, which enhance its reactivity and potential for functionalization. This structural complexity also contributes to its diverse range of applications and interactions with biological targets.

Properties

CAS No.

79828-48-1

Molecular Formula

C48H30O12

Molecular Weight

798.7 g/mol

IUPAC Name

(2,3,4,5,6-pentabenzoyloxyphenyl) benzoate

InChI

InChI=1S/C48H30O12/c49-43(31-19-7-1-8-20-31)55-37-38(56-44(50)32-21-9-2-10-22-32)40(58-46(52)34-25-13-4-14-26-34)42(60-48(54)36-29-17-6-18-30-36)41(59-47(53)35-27-15-5-16-28-35)39(37)57-45(51)33-23-11-3-12-24-33/h1-30H

InChI Key

UXJJQFIFQWHMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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